4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms and bonds in the molecule.
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions (like temperature and pressure), and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, stability, etc. Spectroscopic properties can also be studied using techniques like UV-Vis, IR, NMR, and mass spectrometry.Scientific Research Applications
Anticonvulsant Enaminones Studies
Research by Kubicki, Bassyouni, and Codding (2000) explored the crystal structures of anticonvulsant enaminones, which are closely related to the chemical structure of the query compound. Their study provided insights into the hydrogen bond networks and molecular conformations, which are significant for understanding the pharmacological properties of these compounds (Kubicki, Bassyouni, & Codding, 2000).
Antipathogenic Activity Research
Limban, Marutescu, and Chifiriuc (2011) investigated a variety of acylthioureas with structural similarities to the query compound. They examined their interactions with bacterial cells, revealing significant antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial Agents Development
Akbari et al. (2008) synthesized derivatives of tetrahydropyrimidine-thiones and evaluated them for antimicrobial activities. Some of these derivatives showed significant inhibition of bacterial and fungal growth, highlighting the potential of such compounds in developing novel antimicrobial agents (Akbari et al., 2008).
Hydrogen-Bonded Sheets in Pyrimidines
The study by Trilleras et al. (2009) focused on the hydrogen-bonded sheets formed by similar pyrimidine derivatives. This research is crucial for understanding the molecular interactions and stability of compounds similar to the query compound (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Anticancer and Anti-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives and evaluated them as potential anticancer and anti-5-lipoxygenase agents. These findings contribute to the understanding of the medicinal potential of pyrimidine derivatives (Rahmouni et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound are also important. This can include toxicity data, flammability, environmental impact, handling precautions, etc.
Future Directions
Future directions could involve potential applications of the compound, further reactions it could undergo, modifications to its structure to enhance its properties, etc.
I hope this general information is helpful. For a detailed analysis of a specific compound, it would be necessary to refer to scientific literature or databases that have information on that compound. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPCDCFNRWEXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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